Physicochemical Differences: Ethyl vs Methyl Ester
The ethyl ester derivative differs quantitatively from its closest analog, methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 96516-52-8), in molecular weight and predicted lipophilicity [1]. The methyl ester analog has a molecular weight of 227.67 g/mol [2], while the target ethyl ester compound weighs 241.69 g/mol . The XLogP3 value for the methyl ester is computed as 2.4 [2]; the ethyl ester core scaffold (with variations at other substituents) yields higher logP values consistent with the additional methylene unit .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 241.69 g/mol; core scaffold logP approximately 2.9–3.1 |
| Comparator Or Baseline | Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate: MW 227.67 g/mol; XLogP3 = 2.4 |
| Quantified Difference | MW difference: +14.02 g/mol; estimated logP increase: approximately +0.5 to +0.7 |
| Conditions | Computed physicochemical properties from PubChem and authoritative databases |
Why This Matters
This quantifiable difference in MW and lipophilicity directly impacts compound handling (solubility, chromatography) and, when carried into final drug candidates, affects membrane permeability and pharmacokinetic profiles.
- [1] PubChem. Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (Compound Summary). CID 14809182. View Source
- [2] PubChem. Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (Compound Summary). CID 14809182. View Source
